

# Application Note and Protocol: N-Desmethyl Ofloxacin Analytical Standard for Impurity Profiling

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## Compound of Interest

Compound Name: *N*-Desmethyl ofloxacin

Cat. No.: B129235

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## Introduction

Ofloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections. The safety and efficacy of pharmaceutical products are of paramount importance, and this necessitates stringent control over impurities in the active pharmaceutical ingredient (API) and final drug product.<sup>[1]</sup> Impurity profiling is a critical aspect of drug development and quality control, as impurities can potentially impact the stability, efficacy, and safety of the drug. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of impurities in new drug substances and products.<sup>[2][3][4]</sup>

**N-Desmethyl ofloxacin** is a known process-related impurity and a metabolite of ofloxacin.<sup>[5]</sup> <sup>[6]</sup> It is listed as Ofloxacin Impurity E in the European Pharmacopoeia (EP) and Ofloxacin Related Compound A in the United States Pharmacopeia (USP).<sup>[5][7]</sup> Accurate identification and quantification of **N-Desmethyl ofloxacin** are crucial to ensure that ofloxacin-containing pharmaceutical products meet the required quality standards. This application note provides a detailed protocol for the use of **N-Desmethyl ofloxacin** as an analytical standard for impurity profiling using High-Performance Liquid Chromatography (HPLC).

## N-Desmethyl Ofloxacin: Impurity Profile

**N-Desmethyl ofloxacin** is structurally similar to ofloxacin, differing by the absence of a methyl group on the piperazine ring. Its presence in ofloxacin can arise from the synthesis process or as a degradation product.[8][9]

Impurity Name	Structure	Chemical Name	CAS Number	Molecular Formula	Molecular Weight
N-Desmethyl Ofloxacin	[Image of N-Desmethyl Ofloxacin structure]	9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid[5]	82419-52-1[5]	C17H18FN3 O4[5]	347.34 g/mol [7]

## Experimental Protocols

This section details the recommended methodology for the analysis of **N-Desmethyl ofloxacin** in ofloxacin samples.

## Materials and Reagents

- **N-Desmethyl Ofloxacin** analytical standard
- Ofloxacin API or drug product
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Formic acid (or Trifluoroacetic Acid)

- Water (HPLC grade or purified)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 µm)

## Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD) is required. An LC-MS/MS system can be used for confirmation and identification of unknown impurities.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of ofloxacin and its impurities, including **N-Desmethyl ofloxacin**. These are based on established methods for fluoroquinolone analysis.[\[8\]](#)[\[13\]](#)[\[14\]](#)

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Formic acid in Water (or 25 mM Ammonium acetate buffer, pH adjusted to 3.2 with formic acid)
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	294 nm
Injection Volume	10 µL

## Preparation of Solutions

3.4.1. Diluent: A mixture of Mobile Phase A and Acetonitrile (70:30 v/v) is recommended as the diluent.[14]

3.4.2. Standard Stock Solution (**N-Desmethyl Ofloxacin**): Accurately weigh about 10 mg of **N-Desmethyl Ofloxacin** analytical standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100  $\mu$ g/mL.

3.4.3. Ofloxacin Standard Solution: Accurately weigh about 25 mg of Ofloxacin standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000  $\mu$ g/mL.

3.4.4. System Suitability Solution: Prepare a solution containing 1  $\mu$ g/mL of **N-Desmethyl Ofloxacin** and 1000  $\mu$ g/mL of Ofloxacin in the diluent.

3.4.5. Sample Solution: Accurately weigh and transfer a quantity of the ofloxacin API or powdered tablets equivalent to 100 mg of ofloxacin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45  $\mu$ m syringe filter before injection.

## Data Presentation and System Suitability

The following table summarizes the expected chromatographic parameters for ofloxacin and **N-Desmethyl ofloxacin** based on published data.[8]

Compound	Retention Time (RT) (min)	Relative Retention Time (RRT)	Relative Response Factor (RRF)
Ofloxacin	~15.0	1.00	1.00
N-Desmethyl Ofloxacin	~16.5	~1.10	~1.23

### System Suitability Requirements:

- The resolution between the ofloxacin and **N-Desmethyl ofloxacin** peaks should be not less than 2.0.

- The tailing factor for the ofloxacin peak should be not more than 2.0.
- The relative standard deviation (RSD) for six replicate injections of the Ofloxacin standard solution should be not more than 2.0%.

## Visualization of Workflows and Relationships

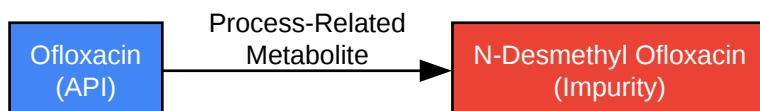


Figure 1: Ofloxacin and N-Desmethyl Ofloxacin Relationship

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Caption: Relationship of **N-Desmethyl Ofloxacin** to Ofloxacin.

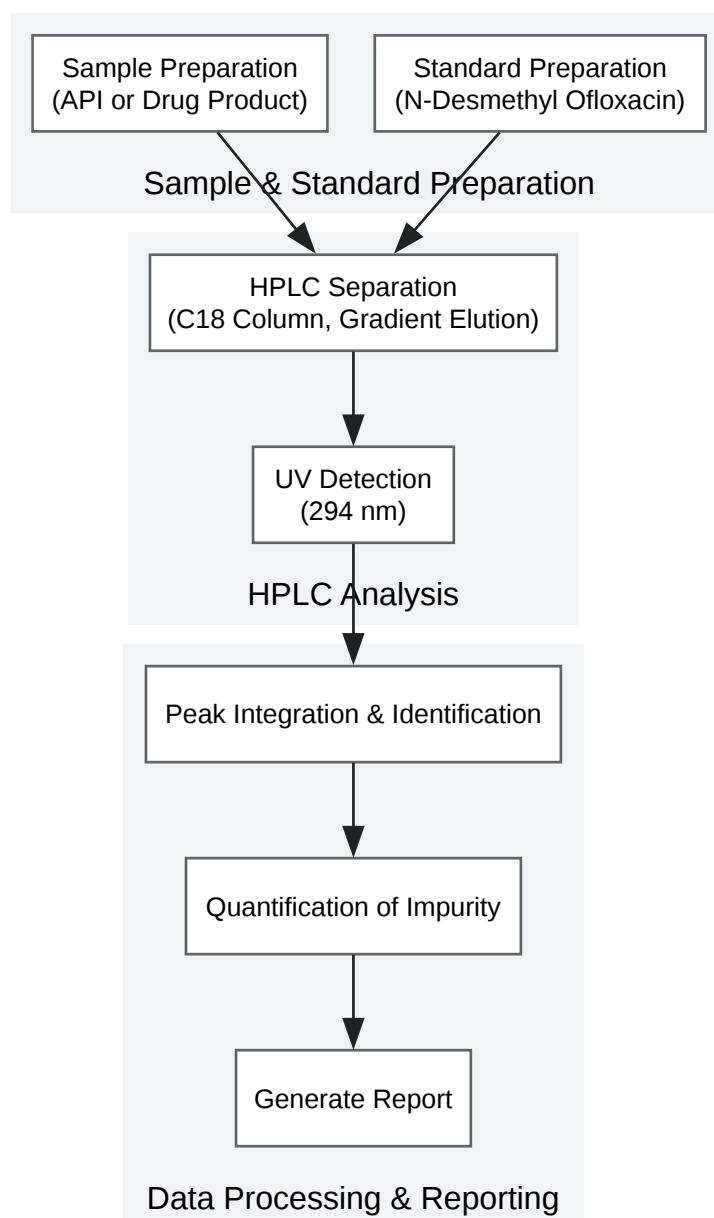


Figure 2: Experimental Workflow for Impurity Profiling

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Caption: Workflow for **N-Desmethyl Ofloxacin** impurity analysis.

## Conclusion

The provided application note and protocol outline a robust HPLC method for the identification and quantification of **N-Desmethyl ofloxacin** in ofloxacin samples. The use of a well-characterized **N-Desmethyl ofloxacin** analytical standard is essential for accurate impurity

profiling and ensuring the quality and safety of ofloxacin pharmaceutical products. Adherence to these protocols will enable researchers, scientists, and drug development professionals to meet the stringent regulatory requirements for impurity analysis.

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